(-)-Corydine

Description

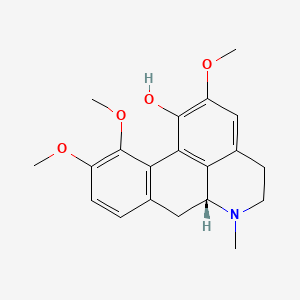

Structure

2D Structure

3D Structure

Properties

CAS No. |

55056-92-3 |

|---|---|

Molecular Formula |

C20H23NO4 |

Molecular Weight |

341.4 g/mol |

IUPAC Name |

(6aR)-2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |

InChI |

InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)19(22)18-16(12)13(21)9-11-5-6-14(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m1/s1 |

InChI Key |

IDQUPXZJURZAGF-CYBMUJFWSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=C3C(=C(C=C4)OC)OC)O)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)O)OC |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Studies of Corydine

Botanical Sources and Distribution of (-)-Corydine

This compound is an aporphine (B1220529) alkaloid that has been identified in a variety of plant species across several families. Its distribution is widespread, though it is particularly prominent in certain genera.

Occurrence in Corydalis Species (e.g., Corydalis tuberosa, Corydalis yanhusuo)

The genus Corydalis, belonging to the Papaveraceae family, is a significant source of this compound and its related alkaloids. ontosight.ainih.gov

Corydalis tuberosa (syn. Corydalis cava) : The dextrorotatory form of corydine (B190833), (+)-corydine, has been isolated from the tubers of Corydalis tuberosa. drugfuture.comchemfaces.compacificbulbsociety.org This species is known to contain several other alkaloids, including bulbocapnine (B190701) and corydaline (B1669446). pacificbulbsociety.orgbotanical.comhenriettes-herb.com

Corydalis yanhusuo : This species, also a member of the Papaveraceae family, is a well-known medicinal plant in traditional Chinese medicine. nih.govplos.org It contains a rich array of over 80 alkaloids, including corydine and corydaline. nih.govmedchemexpress.com Recent metabolomic and transcriptomic analyses have identified corydine as one of the aporphine alkaloids present in the bulbs of C. yanhusuo. plos.org

Other Corydalis Species : this compound has also been reported in Corydalis marschalliana and Corydalis bulbosa. ncats.ioresearchgate.net Furthermore, studies on various Corydalis species have consistently identified corydine among the principal aporphine alkaloids. researchgate.netresearchgate.net

Occurrence in Dicentra eximia (Fumariaceae)

Dicentra eximia, commonly known as wild bleeding heart, is another plant in which corydine has been found. cdnsciencepub.comphytopurify.com A chemical examination of this species led to the isolation of six alkaloids. cdnsciencepub.comcdnsciencepub.com While protopine (B1679745) and dicentrine (B1670447) were the most abundant, two new alkaloids, eximine and eximidine, were noted for their resemblance to corydine and isocorydine. cdnsciencepub.comcdnsciencepub.com

Occurrence in Tinospora cordifolia (Menispermaceae)

The (+)-corydine enantiomer has been isolated from the stems of Tinospora cordifolia. asianpubs.orgresearchgate.net This was the first report of corydine from this particular species and the Tinospora genus as a whole. asianpubs.orgresearchgate.net The compound was identified through spectroscopic analyses, including 2D NMR and MS. asianpubs.orgresearchgate.netcabidigitallibrary.org Further studies have confirmed the presence of corydine in T. cordifolia and investigated its antioxidant properties. researchgate.netsvedbergopen.com

Occurrence in Croton echinocarpus (Euphorbiaceae)

This compound has been extracted from the leaves of Croton echinocarpus. medchemexpress.comchemsrc.comglpbio.comalfa-chemistry.commedchemexpress.com Research on this plant has led to the isolation and characterization of both corydine and norisoboldine (B1591120) from a hydroalcoholic extract of its leaves. researchgate.net

Presence in other Plant Families

Beyond the aforementioned species, this compound has been identified in a diverse range of plant families, highlighting its broad distribution in the plant kingdom. phytopurify.com These families include:

Annonaceae phytopurify.com

Lauraceae : Corydine has been found in species within this family. phytopurify.comsci-hub.se

Liliaceae phytopurify.com

Menispermaceae : Besides Tinospora cordifolia, corydine has been reported in other genera of this family. phytopurify.comresearchgate.netuj.ac.zagenome.jpchristuniversity.in

Ranunculaceae phytopurify.com

Rutaceae phytopurify.com

Berberidaceae phytopurify.com

Papaveraceae : In addition to Corydalis and Dicentra (sometimes classified under Fumariaceae), corydine has been found in other members of the broader Papaveraceae family, such as Glaucium elegans and Eschscholzia californica. nih.govcas.cznih.gov

Monimiaceae phytopurify.com

Phytochemical Extraction and Isolation Methodologies

The extraction and isolation of this compound from its natural sources involve a series of standard phytochemical techniques. These methods are designed to separate the alkaloid from the complex mixture of compounds present in the plant material.

A general procedure for the isolation of corydine can be outlined as follows:

Extraction : The dried and powdered plant material (e.g., leaves, tubers, stems) is typically subjected to extraction with a solvent. researchgate.netcas.cz Common solvents used include ethanol, methanol, or a hydroalcoholic mixture. researchgate.netresearchgate.net Cold extraction or maceration is often employed. researchgate.net In some cases, a defatting step with a nonpolar solvent like hexane (B92381) is performed prior to the main extraction. asianpubs.orgresearchgate.net

Acid-Base Partitioning : The crude extract is then subjected to an acid-base partitioning process to separate the alkaloids from other components. The extract is acidified, and the alkaloids are extracted into an aqueous acidic solution. This solution is then made basic, and the free alkaloids are extracted with an immiscible organic solvent such as chloroform (B151607) or dichloromethane. nih.gov

Chromatographic Separation : The resulting alkaloid-rich fraction is then subjected to various chromatographic techniques for the purification of individual compounds. asianpubs.orgresearchgate.net

Column Chromatography : Silica (B1680970) gel and alumina (B75360) are commonly used as stationary phases. asianpubs.orgresearchgate.netcas.cz

Flash Chromatography : This technique may be used for faster separation. asianpubs.orgresearchgate.net

Reversed-Phase Chromatography : C18 columns are also utilized for purification. asianpubs.orgresearchgate.net

Thin-Layer Chromatography (TLC) : TLC is used to monitor the separation process and to identify fractions containing the desired compound. cas.cz

Crystallization : The purified corydine is often obtained as a crystalline solid by crystallization from a suitable solvent or solvent mixture, such as ether or ethanol-ether. drugfuture.comhenriettes-herb.com

Structure Elucidation : The structure of the isolated corydine is confirmed using spectroscopic methods, including:

Mass Spectrometry (MS) asianpubs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR) asianpubs.orgresearchgate.netresearchgate.net

Infrared (IR) Spectroscopy researchgate.net

Ultraviolet (UV) Spectroscopy drugfuture.comresearchgate.net

A study on Tinospora cordifolia involved defatting the powdered stems with hexane, followed by extraction with ethanol. The alkaloidal part was then isolated and subjected to repeated silica gel, flash, and reversed-phase C18 column chromatography to afford (+)-corydine. asianpubs.orgresearchgate.net In the case of Croton linearis, a chloroform fraction of the total extract was used for the isolation of corydine and other alkaloids. nih.gov

Table of Botanical Sources for this compound

Table of Compound Names

Chromatographic Techniques for Separation

Chromatography is the cornerstone of natural product isolation. libretexts.org The separation of this compound from crude plant extracts relies on exploiting the differences in physical and chemical properties between it and other co-occurring compounds.

High-Performance Liquid Chromatography (HPLC): This is a powerful technique for both the analysis and purification of alkaloids like this compound. Reversed-phase HPLC, often using a C18 column, is commonly employed. The separation is highly dependent on the mobile phase composition, particularly its pH. researchgate.netkoreascience.kr For instance, a gradient elution using acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) has been used successfully to separate eight different isoquinoline (B145761) alkaloids, including the structural isomers corydine and isocorydine, from Corydalis species within 28 minutes. koreascience.kr

Counter-Current Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can cause irreversible adsorption of samples. It has proven effective for the preparative separation of polar alkaloids. In one study, corydine was successfully separated from the crude extract of Stephania yunnanensis using a solvent system of n-butanol:methanol:water with NaOH added to the lower phase. nih.gov A specialized form, pH-zone-refining counter-current chromatography, has been applied to isolate alkaloids from Dactylicapnos scandens, yielding 30 mg of (+)-corydine from 1.0 g of crude extract. nih.gov

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive method often used for the initial analysis of extract composition and for monitoring the progress of column chromatography separations. walisongo.ac.idarcjournals.org In a study on Annona squamosa, TLC combined with densitometry was used to develop a chromatogram profile for various compounds, including corydine. sbmu.ac.ir The technique allows for the visualization of separated compounds as distinct spots on a plate, with their retention factor (Rf) values serving as an identifying characteristic under specific solvent systems. arcjournals.org

Table 2: Examples of Chromatographic Systems for Corydine Separation

| Technique | Plant Source | Chromatographic System Details | Outcome | Reference(s) |

|---|

Purity Assessment in Natural Product Isolation

Ensuring the purity of an isolated natural product is a critical step in phytochemical research. A single peak in a chromatogram is indicative, but not definitive, evidence of purity. libretexts.org Therefore, a combination of methods is typically used to confirm the homogeneity of the isolated this compound.

HPLC Analysis: HPLC is a primary tool for purity assessment. The purity of an isolated compound is often determined by injecting the sample into an HPLC system and calculating the peak area percentage. For example, the purity of corydine isolated from Dactylicapnos scandens and Stephania yunnanensis was determined by HPLC to be 96.5% and over 90%, respectively. nih.govnih.gov The use of a Diode-Array Detector (DAD) allows for the acquisition of UV spectra across a peak, helping to confirm its purity by checking for spectral homogeneity. nih.gov

Spectroscopic Methods: Following isolation, the structural identity and purity of the compound are unequivocally confirmed using spectroscopic techniques.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) provide the molecular weight of the compound, which serves as a crucial purity check. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy provide detailed information about the chemical structure. A clean spectrum, free from extraneous signals, is a strong indicator of a pure compound. The structural elucidation of corydine isolated from various sources has been confirmed using these methods. nih.govnih.gov

The combination of high-resolution chromatographic separation and detailed spectroscopic analysis is essential for obtaining and verifying pure this compound for further scientific investigation.

Biosynthetic Pathways and Genetic Regulation of Corydine

General Benzylisoquinoline Alkaloid (BIA) Biosynthesis Pathway

The formation of BIAs is a conserved pathway in certain plant lineages, most notably in the order Ranunculales. It is characterized by a series of enzyme-catalyzed steps that build the characteristic isoquinoline (B145761) core and subsequently modify it to generate immense structural diversity.

The BIA biosynthetic pathway utilizes L-tyrosine as its primary precursor. frontiersin.org Two molecules of tyrosine are required to form the foundational 1-benzylisoquinoline skeleton. One pathway converts L-tyrosine into dopamine (B1211576), which forms the isoquinoline portion of the alkaloid. In a parallel pathway, L-tyrosine is converted to 4-hydroxyphenylacetaldehyde (4-HPAA), which provides the benzyl portion. nih.govoup.com

The conversion of L-tyrosine to dopamine involves hydroxylation to L-DOPA by tyrosine hydroxylase (TH), followed by decarboxylation via DOPA decarboxylase (DDC). nih.gov The synthesis of 4-HPAA from L-tyrosine is catalyzed by tyrosine aminotransferase (TyrAT) to yield 4-hydroxyphenylpyruvic acid, which is then decarboxylated. nih.govnih.gov The condensation of dopamine and 4-HPAA is a pivotal step catalyzed by norcoclaurine synthase (NCS), leading to the formation of (S)-norcoclaurine, the first committed intermediate in BIA biosynthesis. researchgate.netresearchgate.net

Following the formation of (S)-norcoclaurine, a series of sequential enzymatic reactions, including hydroxylation and O- and N-methylations, lead to the formation of the central branch-point intermediate, (S)-reticuline. researchgate.net This molecule is a critical juncture from which numerous BIA branch pathways diverge, leading to the synthesis of diverse alkaloid types such as morphinans, protoberberines, and aporphines. oup.comresearchgate.netresearchgate.net The structural modifications of (S)-reticuline, including aromatic ring hydroxylation, C-C or C-O coupling, and further methylations, give rise to the vast structural diversity observed in BIAs. nih.gov

| Precursor/Intermediate | Key Enzymes Involved | Product |

| L-Tyrosine | Tyrosine Hydroxylase (TH), DOPA Decarboxylase (DDC) | Dopamine |

| L-Tyrosine | Tyrosine Aminotransferase (TyrAT), 4-Hydroxyphenylpyruvate Decarboxylase | 4-Hydroxyphenylacetaldehyde (4-HPAA) |

| Dopamine, 4-HPAA | Norcoclaurine Synthase (NCS) | (S)-Norcoclaurine |

| (S)-Norcoclaurine | Various hydroxylases and methyltransferases | (S)-Reticuline |

Aporphine-Type Alkaloid Biosynthesis Specifics related to Corydine (B190833)

The formation of aporphine (B1220529) alkaloids, such as (-)-corydine, from (S)-reticuline involves an intramolecular C-C phenol coupling reaction that creates the characteristic tetracyclic aporphine core.

A key enzymatic step in the biosynthesis of many aporphine alkaloids is the conversion of (S)-reticuline to (S)-corytuberine. This reaction is catalyzed by a cytochrome P450 enzyme, specifically CYP80G2, also known as (S)-corytuberine synthase. nih.govqmul.ac.uk This enzyme facilitates an intramolecular C-C phenol coupling reaction. qmul.ac.uk CYP80G2 is specific for the (S)-enantiomer of reticuline and is integral to the biosynthesis of magnoflorine in Coptis japonica. qmul.ac.uk Similar CYP80 family enzymes are responsible for the formation of the aporphine alkaloid skeleton in other plant species as well. nih.gov For instance, in lotus, a putative CYP80G2 is suggested to catalyze the formation of the aporphine backbone. nih.gov

Methyltransferases play a crucial role in the diversification of BIA structures by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine to hydroxyl or amine groups. frontiersin.org In the pathway leading to (S)-reticuline, several methyltransferases are involved, including norcoclaurine 6-O-methyltransferase (6OMT), coclaurine-N-methyltransferase (CNMT), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT). nih.gov While the specific methylation sequence from an aporphine precursor to this compound is not fully detailed in available research, the presence and activity of various O-methyltransferases (OMTs) in plants known to produce corydine, such as Corydalis yanhusuo, suggest their involvement in the final steps of its biosynthesis. nih.govnih.gov The structure of corydine indicates the necessity of specific O-methylation at positions C-1, C-2, C-10, and C-11 of the aporphine core, a process likely carried out by a series of specific OMTs.

| Enzyme Family | Specific Enzyme Example | Function in BIA/Aporphine Biosynthesis |

| Cytochrome P450 | CYP80G2 ((S)-corytuberine synthase) | Catalyzes intramolecular C-C phenol coupling of (S)-reticuline to form the aporphine core of (S)-corytuberine. nih.govqmul.ac.uk |

| O-Methyltransferase | Norcoclaurine 6-O-methyltransferase (6OMT) | Methylation of (S)-norcoclaurine in the pathway to (S)-reticuline. nih.gov |

| N-Methyltransferase | Coclaurine-N-methyltransferase (CNMT) | N-methylation of coclaurine derivatives in the pathway to (S)-reticuline. nih.gov |

| O-Methyltransferase | 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) | Final O-methylation step to form (S)-reticuline. nih.gov |

Genetic and Transcriptomic Regulation of this compound Biosynthesis

The biosynthesis of this compound and other BIAs is tightly regulated at the genetic and transcriptomic levels. The expression of biosynthetic genes is often coordinated and can be induced by various stimuli, such as wounding or treatment with methyl jasmonate. nih.govfrontiersin.org Transcriptomic analyses in BIA-producing plants have identified numerous genes encoding the enzymes of the pathway, including those for the synthesis of (S)-reticuline and its conversion into various alkaloid types. nih.govnih.gov

The regulation of these biosynthetic pathways often involves several families of transcription factors (TFs), such as AP2/ERF, WRKY, MYB, and bHLH. frontiersin.org These TFs can bind to the promoter regions of biosynthetic genes and modulate their expression, thereby controlling the flux through the pathway and the accumulation of specific alkaloids. In Corydalis yanhusuo, a plant that produces corydine, transcriptomic studies have successfully identified key genes for BIA biosynthesis, including various O-methyltransferases that are crucial for the final steps in the formation of complex alkaloids. nih.govnih.gov The coordinated expression of these genes and their regulation by transcription factors are essential for the production of this compound.

Identification of Candidate Genes Encoding Biosynthetic Enzymes

The elucidation of the this compound biosynthetic pathway has been significantly advanced by the identification of genes encoding the requisite enzymes. Through comparative transcriptome analysis of BIA-producing plants, particularly within the Corydalis genus, researchers have pinpointed several key enzyme families crucial for the synthesis of this compound and its precursors.

Key enzymes in the pathway leading to (S)-reticuline, the central precursor, have been extensively characterized. This portion of the pathway involves enzymes such as tyrosine decarboxylase (TYDC), norcoclaurine synthase (NCS), and a series of O-methyltransferases (OMTs) and cytochrome P450 monooxygenases. Specifically, the conversion of (S)-norcoclaurine to (S)-reticuline requires the sequential action of norcoclaurine 6-O-methyltransferase (6OMT), coclaurine N-methyltransferase (CNMT), N-methylcoclaurine 3'-hydroxylase (NMCH), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT).

From (S)-reticuline, the pathway to aporphine alkaloids like this compound involves an intramolecular C-C phenol coupling reaction. This critical step is catalyzed by a specific type of cytochrome P450 enzyme, CYP80G2, which converts (S)-reticuline to the aporphine alkaloid corytuberine pnas.orgnih.gov. Subsequent N-methylation of corytuberine is required to form magnoflorine, a related aporphine alkaloid. While the specific enzymes for the final steps to this compound are still under intense investigation, studies in Corydalis solida have identified several highly expressed candidate genes, including cytochrome P450s and methyltransferases, in tissues where BIA accumulation is high jst.go.jp. Integrated analyses in Corydalis yanhusuo have successfully identified key genes for BIA biosynthesis, including those upstream of the aporphine pathway nih.govplos.org.

Below is a table summarizing the key enzymes and their corresponding genes identified as candidates in the biosynthesis of benzylisoquinoline alkaloids leading towards this compound.

| Enzyme Name | Abbreviation | Gene Family | Function in BIA Pathway |

| Norcoclaurine 6-O-methyltransferase | 6OMT | Methyltransferase | O-methylation of (S)-norcoclaurine |

| Coclaurine N-methyltransferase | CNMT | Methyltransferase | N-methylation of (S)-coclaurine |

| N-methylcoclaurine 3'-hydroxylase | NMCH | Cytochrome P450 | 3'-hydroxylation of (S)-N-methylcoclaurine |

| 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase | 4'OMT | Methyltransferase | O-methylation to form (S)-reticuline |

| Berberine bridge enzyme | BBE | FAD-linked oxidase | Converts (S)-reticuline to (S)-scoulerine (protoberberine pathway) |

| Scoulerine 9-O-methyltransferase | SOMT1 | Methyltransferase | O-methylation of (S)-scoulerine |

| (S)-reticuline C-C phenol coupling enzyme | CYP80G2 | Cytochrome P450 | Forms the aporphine scaffold from (S)-reticuline |

Transcriptional Regulation of Isoquinoline Alkaloid Pathways (e.g., WRKY, bHLH transcription factors)

The biosynthesis of isoquinoline alkaloids is tightly regulated at the transcriptional level by specific families of transcription factors (TFs), which coordinate the expression of the pathway's enzymatic genes. Among the most significant are the WRKY and basic helix-loop-helix (bHLH) families of TFs.

WRKY Transcription Factors: Members of the WRKY family are well-established regulators of plant defense responses, including the production of secondary metabolites like BIAs nih.govfrontiersin.org. In Coptis japonica, a high-berberine producing plant, the transcription factor CjWRKY1 was identified as a key regulator. Overexpression of CjWRKY1 enhanced the expression of almost all berberine biosynthetic genes, while its suppression had the opposite effect oup.com. Similarly, PsWRKY1 from the opium poppy (Papaver somniferum) regulates morphine biosynthesis nih.gov. Genome-wide studies in Eschscholzia californica (California poppy) have further characterized the WRKY gene family, revealing their pivotal role in BIA biosynthesis, often in response to elicitors like methyl jasmonate (MeJA) nih.govfrontiersin.org. These findings suggest that a conserved WRKY-mediated regulatory network governs BIA production across different plant species.

bHLH Transcription Factors: The bHLH family represents another crucial layer of regulation. A novel bHLH protein, CjbHLH1, was isolated from Coptis japonica and shown to be a specific regulator of IQA biosynthesis oup.comnih.gov. Transient RNA interference and overexpression experiments demonstrated that CjbHLH1 directly activates the transcription of IQA biosynthetic genes nih.gov. Chromatin immunoprecipitation assays confirmed that CjbHLH1 binds directly to the promoter regions of these genes in vivo nih.gov. Interestingly, homologs of CjbHLH1 have been found primarily in plant species that produce IQAs, suggesting a specialized evolutionary role for this transcription factor in the regulation of this specific metabolic pathway nih.gov. In many plant secondary metabolism pathways, bHLH TFs are known to form regulatory complexes with MYB and WD40 repeat proteins to control the expression of target genes oup.commdpi.comnih.gov.

The interplay between these transcription factor families forms a complex regulatory network that allows the plant to fine-tune the production of this compound and other alkaloids in response to developmental cues and environmental stimuli.

| Transcription Factor Family | Example | Plant Species | Role in Isoquinoline Alkaloid Biosynthesis |

| WRKY | CjWRKY1 | Coptis japonica | General positive regulator of berberine biosynthetic genes oup.com |

| WRKY | PsWRKY1 | Papaver somniferum | Regulator of morphine biosynthesis nih.gov |

| bHLH | CjbHLH1 | Coptis japonica | Direct transcriptional activator of IQA biosynthetic genes nih.gov |

Metabolomics and Transcriptomics Approaches in Biosynthesis Research

The integration of metabolomics and transcriptomics has become a powerful strategy for dissecting complex biosynthetic pathways like that of this compound. By simultaneously analyzing the profiles of metabolites (the metabolome) and gene transcripts (the transcriptome) in different tissues or under different conditions, researchers can establish strong correlations between gene expression and the accumulation of specific compounds.

Studies on Corydalis yanhusuo and Corydalis solida have successfully employed this integrated "omics" approach jst.go.jpnih.govplos.org. In one such study on C. yanhusuo, widely targeted metabolome analysis detected over 700 metabolites, including 216 alkaloids, with protoberberine and aporphine types being the most abundant in the plant's bulbs nih.govplos.org. By correlating these metabolite profiles with transcriptomic data, researchers identified candidate genes for key biosynthetic enzymes, including OMTs, cytochrome P450s, and oxidases jst.go.jpnih.gov. The expression levels of these genes were often found to be significantly higher during developmental stages where alkaloid content was also highest, providing strong evidence for their functional roles in the pathway nih.govplos.org.

This combined approach not only helps in identifying new enzyme-encoding genes but also provides a global view of the metabolic flux and regulatory networks. It allows for the construction of detailed biosynthetic pathway models and provides a rich dataset for metabolic engineering efforts aimed at enhancing the production of valuable alkaloids nih.govplos.org.

Microbial and Heterologous Expression Systems for Biosynthesis

The complexity of plant secondary metabolism and the low abundance of many valuable compounds have driven the development of alternative production platforms. Microbial and other heterologous expression systems offer a promising avenue for the scalable and controlled production of this compound and other BIAs nih.gov.

The strategy involves transferring the identified biosynthetic genes from the plant into a microbial host, such as Escherichia coli or the yeast Saccharomyces cerevisiae, which can be grown in large-scale fermenters. Researchers have successfully reconstituted significant portions of the BIA pathway in microbes. For instance, the key intermediate (S)-reticuline has been synthesized from dopamine in E. coli by expressing the four necessary plant enzymes nih.gov.

Furthermore, by using co-cultures of engineered microbes, more complex alkaloids have been produced. A system combining transgenic E. coli (to produce reticuline) and S. cerevisiae expressing specific downstream enzymes has been used to synthesize the aporphine alkaloid magnoflorine and the protoberberine alkaloid scoulerine pnas.orgnih.gov. In these systems, E. coli first produces (S)-reticuline, which is then converted by the engineered yeast cells expressing enzymes like CYP80G2 (for aporphine synthesis) or the berberine bridge enzyme (BBE) (for protoberberine synthesis) pnas.org. These proof-of-concept studies demonstrate the feasibility of using microbial platforms for producing diverse BIAs.

In addition to microbes, plants like Nicotiana benthamiana are used as heterologous hosts for transient expression of biosynthetic pathways, allowing for rapid functional characterization of genes and the production of novel alkaloid analogs frontiersin.org. These synthetic biology approaches not only provide a means for sustainable production but also open up possibilities for creating novel BIA structures with potentially new pharmacological properties pnas.orgnih.gov.

Chemical Synthesis and Structural Modification of Corydine

Total Synthesis Approaches for (-)-Corydine

Due to its chiral nature and polycyclic structure, the total synthesis of this compound presents a significant challenge in organic chemistry. A variety of strategies have been devised to construct its tetracyclic aporphine (B1220529) core.

Key methods for synthesizing the isoquinoline (B145761) portion of the molecule include the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction. nih.govorganicreactions.org The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent like phosphoryl chloride, followed by reduction, to form a tetrahydroisoquinoline (THIQ) ring system. nih.govacs.orgresearchgate.net The Pomeranz-Fritsch reaction, on the other hand, is an acid-catalyzed synthesis of isoquinoline from benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgthermofisher.comchemistry-reaction.com

Once the THIQ core is established, a critical step is the formation of the aporphine ring through intramolecular C-C bond formation. One classic approach that has been successfully employed for the synthesis of corydine (B190833) is the Bischler-Napieralski/Pschorr method. This involves protecting the phenolic hydroxyl group, often through benzylation, before proceeding with the cyclization and subsequent ring closure. rsc.org More modern approaches utilize transition-metal-catalyzed cross-coupling reactions, such as palladium-catalyzed direct arylation, to forge the biaryl bond central to the aporphine structure. nih.govacs.org

For example, a common synthetic pathway might begin with the coupling of a substituted phenylethylamine with a substituted phenylacetic acid to form an amide. brocku.ca This amide then undergoes a Bischler-Napieralski cyclization to yield a dihydroisoquinoline, which is subsequently reduced to the THIQ. nih.govacs.org The final tetracyclic aporphine skeleton is then constructed via an intramolecular cyclization reaction. nih.gov

Semi-Synthetic Derivatization Strategies of this compound

Utilizing the naturally isolated this compound as a starting material provides a more direct path to novel analogues through semi-synthesis. nih.gov These chemical modifications typically focus on the two primary functional groups of the corydine scaffold: the C-11 phenolic hydroxyl group and the secondary amine within the isoquinoline ring.

To modulate properties like lipophilicity and cell permeability, the phenolic hydroxyl group is a common site for modification.

Etherification and Esterification: This hydroxyl group can be converted into ethers or esters by reacting this compound with various alkyl halides or acylating agents, respectively. These modifications can influence how the molecule interacts with its biological targets.

The secondary amine is another key handle for derivatization.

These strategies allow for the creation of a library of derivatives, which can then be screened to establish structure-activity relationships (SAR), guiding further optimization.

Design and Synthesis of Novel this compound Analogues

The quest for novel this compound analogues with enhanced pharmacological properties has been increasingly driven by a combination of computational and rational design strategies.

Computational techniques are powerful tools for discovering new lead compounds based on the this compound structure. uibk.ac.at

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov A pharmacophore model for a corydine-like compound typically includes key features such as aromatic rings, a hydrogen bond donor (from the hydroxyl group), and a positively ionizable center (the nitrogen atom). researchgate.netnih.gov This model then serves as a 3D query to search large chemical databases for new molecules that fit these spatial and electronic requirements, a process known as virtual screening. ugm.ac.idf1000research.com

Molecular Docking: Docking simulations predict how a ligand, such as a corydine analogue, fits into the binding site of a target protein and estimates its binding affinity. ugm.ac.idf1000research.com By visualizing these interactions, chemists can understand why certain analogues are more potent than others and rationally design new modifications to improve binding. researchgate.netnih.gov For instance, if docking reveals an empty hydrophobic pocket in the target's active site, analogues with corresponding lipophilic substituents can be synthesized to exploit this interaction and increase potency. researchgate.net These in-silico methods were used to identify corydine itself as a mu-opioid receptor agonist from a library of natural products. researchgate.netnih.govmdpi.com

Rational design relies on a detailed understanding of the interactions between a ligand and its biological target to guide the synthesis of improved analogues. uibk.ac.atnih.gov This approach is often iterative, cycling between design, synthesis, and biological testing.

Structure-Activity Relationship (SAR): SAR studies are fundamental to rational design. researchgate.net By systematically modifying specific parts of the this compound molecule and evaluating the biological activity of each new analogue, researchers can deduce which structural components are critical for activity and which can be altered. researchgate.net For example, SAR studies on related alkaloids have shown that modifications at specific positions can be crucial for activity and receptor selectivity. mdpi.comnih.gov

Target-Based Design: When the three-dimensional structure of the biological target is known, often from X-ray crystallography or cryo-electron microscopy, it provides a blueprint for designing highly specific ligands. nih.govresearchgate.net Analogues can be designed to form specific hydrogen bonds, salt bridges, or hydrophobic interactions with key amino acid residues in the target's binding pocket, leading to enhanced affinity and selectivity. researchgate.net This detailed structural knowledge allows for a highly focused and efficient drug design process.

Through the synergy of total synthesis, semi-synthetic modification, and advanced computational and rational design techniques, the structural scaffold of this compound continues to be a valuable template for the development of novel chemical entities.

Molecular and Cellular Mechanisms of Action of Corydine

Modulation of Opioid Receptors by (-)-Corydine

This compound has been identified as a novel agonist for the mu-opioid receptor (MOR), a critical target in pain modulation. mdpi.comnih.govsemanticscholar.orgnih.gov Its interaction with this receptor is characterized by a unique signaling profile that distinguishes it from many traditional opioid analgesics.

Research has established this compound as a new agonist for the mu-opioid receptor (MOR). mdpi.comnih.govsemanticscholar.orgnih.gov In silico and in vitro studies have demonstrated its ability to bind to and activate this receptor. This agonistic activity is a key contributor to its observed antinociceptive effects, which have been demonstrated in animal models of pain. mdpi.comnih.gov The analgesic properties of this compound are mediated through this MOR-dependent mechanism. mdpi.comnih.gov

A significant aspect of this compound's mechanism is its nature as a G protein-biased agonist at the MOR. mdpi.comnih.govsemanticscholar.orgnih.gov This means that upon binding to the receptor, it preferentially activates the G protein signaling pathway, which is associated with the desired analgesic effects of opioids. mdpi.comnih.gov This biased agonism is a sought-after characteristic in the development of novel pain therapeutics, as it suggests the potential for separating the analgesic benefits from certain adverse effects.

Crucially, the G protein-biased agonism of this compound is distinguished by its lack of β-arrestin2 recruitment upon receptor activation. mdpi.comnih.govsemanticscholar.orgnih.gov The β-arrestin2 pathway is implicated in some of the undesirable side effects of traditional opioids. The finding that this compound does not engage this pathway marks it as a compound with a potentially improved therapeutic profile compared to conventional MOR agonists. mdpi.comnih.govsemanticscholar.orgnih.gov

| Feature | Description |

| Receptor Target | Mu-Opioid Receptor (MOR) |

| Activity | Agonist |

| Signaling Bias | G Protein-Biased |

| β-Arrestin2 Recruitment | Not Induced |

Neurotransmitter System Interactions

Beyond its effects on the opioid system, the broader pharmacological profile of compounds from the Corydalis genus, to which this compound belongs, includes interactions with other critical neurotransmitter systems.

Several alkaloids isolated from the Corydalis genus have demonstrated inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. For instance, studies on extracts from Corydalis incisa and Corydalis racemosa have identified compounds with significant AChE inhibitory effects. While these findings highlight a potential mechanism of action for alkaloids within this genus, specific data on the direct acetylcholinesterase inhibitory activity of this compound is not extensively detailed in the reviewed literature.

| Compound Source | Finding |

| Corydalis incisa | Methanolic extract showed significant AChE inhibitory effects. |

| Corydalis racemosa | Several isolated alkaloids exhibited inhibitory activity against AChE. |

The interaction of Corydalis alkaloids with the dopaminergic system has been a subject of investigation. Research into the components of Corydalis yanhusuo has identified several alkaloids that act as antagonists at the dopamine (B1211576) D1 receptor. However, in studies that have specifically tested a range of these compounds, this compound was not among those evaluated for its D1 receptor antagonist activity. mdpi.com Therefore, while there is evidence for D1 receptor antagonism within the broader chemical family of Corydalis alkaloids, the specific role of this compound in this regard remains to be elucidated.

| Compound Source | D1 Receptor Activity | This compound Tested |

| Corydalis yanhusuo | Several alkaloids identified as D1 receptor antagonists. | No |

Enzymatic Inhibition and Modulation

This compound demonstrates notable inhibitory effects on specific enzymes, highlighting its potential as a modulator of physiological and pathological processes.

Prolyl Endopeptidase Inhibition

Prolyl endopeptidase (PEP) is a cytosolic serine protease involved in the degradation of proline-containing neuropeptides that play a role in learning and memory. nih.govnih.govscielo.br Altered levels of PEP have been associated with various neuropsychiatric and neurodegenerative disorders, making it a significant therapeutic target. nih.govnih.gov

This compound has been identified as a competitive inhibitor of prolyl endopeptidase. nih.gov In studies, it has demonstrated the ability to inhibit this enzyme, with a reported IC50 value of 0.7884 ± 3.17 mM when tested at a concentration of 1 mM. nih.gov This competitive inhibition suggests that this compound vies with the natural substrate for binding to the active site of the enzyme. nih.gov

Inhibition of Prolyl Endopeptidase by this compound

| Compound | Enzyme | Inhibition Type | IC50 Value (mM) |

|---|---|---|---|

| This compound | Prolyl Endopeptidase (PEP) | Competitive | 0.7884 ± 3.17 |

Reverse Transcriptase (RT) Inhibition (e.g., Anti-HIV Potential)

Reverse transcriptase (RT) is a crucial enzyme for the replication of retroviruses like the human immunodeficiency virus (HIV). mdpi.comnih.govtaylorfrancis.com It transcribes the viral single-stranded RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. nih.gov The inhibition of this enzyme is a cornerstone of antiretroviral therapy. mdpi.comnih.gov

Research has identified this compound, an alkaloid isolated from the leaves of Croton echinocarpus, as possessing anti-HIV activity. While the specific mechanism, such as direct inhibition of reverse transcriptase, has not been fully detailed, its identification as an anti-HIV agent suggests potential interaction with viral replication pathways.

Antineoplastic Mechanisms in Cellular Models

This compound, along with other aporphine (B1220529) alkaloids, has demonstrated inhibitory activity against the growth of various cancer cells and has shown effects on immune cell proliferation in laboratory settings.

Inhibition of Tumor Cell Line Proliferation

Studies have shown that this compound exhibits inhibitory activity against a range of mouse tumor cell lines in culture. The affected cell lines include those from different cancer types, indicating a potentially broad spectrum of antineoplastic action at the cellular level. The specific cell lines inhibited are detailed in the table below.

Mouse Tumor Cell Lines Inhibited by this compound

| Cell Line | Cancer Type |

|---|---|

| P388 | Leukemia |

| L1210 | Leukemia |

| B16 | Melanoma |

| MBC2 | Bladder Cancer |

| Colon 26 | Colon Cancer |

Inhibition of Mitogen-Induced Lymphocyte Proliferation

In addition to its direct effects on tumor cells, this compound also influences immune cell responses. Research has demonstrated that it can inhibit the mitogen-induced proliferation of lymphocytes in a dose-dependent manner. Mitogens are substances that trigger cell division (mitosis), and their use in laboratory settings allows for the study of lymphocyte activation, a key process in the immune response. The inhibition of this process by this compound suggests it has immunosuppressive properties.

Modulation of IL-2 Dependent Cell Lines

Interleukin-2 (IL-2) is a cytokine that is critical for the growth and proliferation of T-lymphocytes. The IL-2 dependent cell line CTLL-2 is a model used to study the effects of compounds on T-cell growth. This compound has been shown to inhibit the growth of the IL-2 dependent CTLL-2 cell line. This inhibitory action was observed to be dose-dependent, indicating that the compound interferes with the signaling or metabolic pathways essential for the proliferation of these specialized immune cells.

Antioxidant Activities and Related Cellular Pathways of this compound

This compound, an isoquinoline (B145761) alkaloid, has demonstrated notable antioxidant properties through its ability to scavenge free radicals. Research has shown that this compound can effectively neutralize the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a stable free radical commonly used to evaluate antioxidant activity. In one study, this compound exhibited a half-maximal inhibitory concentration (IC50) of 0.298 ± 4.38 mM against the DPPH radical, indicating its capacity to donate a hydrogen atom or an electron to neutralize the radical. This activity is significant when compared to the standard antioxidant N-Acetyl-L-Cysteine, which had an IC50 of 0.115 ± 3.91 mM in the same study.

The antioxidant potential of this compound is consistent with findings for other benzyltetrahydroisoquinoline alkaloids, which are also recognized for their significant antioxidant activities. The molecular structure of this compound, featuring hydroxyl and methoxy (B1213986) groups on its aromatic rings, likely contributes to its radical scavenging capabilities. These functional groups can stabilize the molecule after donating a proton or electron, a key characteristic of potent antioxidants.

While the direct radical scavenging activity of this compound is established, the specific cellular pathways through which it exerts its broader antioxidant effects are an area of ongoing investigation. Generally, natural antioxidants can influence a variety of cellular signaling pathways to protect against oxidative stress. One of the most critical of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. This pathway regulates the expression of numerous antioxidant and detoxification enzymes. Although direct evidence linking this compound to the activation of the Nrf2/ARE pathway has yet to be definitively established, its classification as a phenolic alkaloid suggests this as a plausible mechanism of action that warrants further research. By potentially activating such pathways, this compound could enhance the endogenous antioxidant defenses of cells, offering protection against oxidative damage implicated in various chronic diseases.

Table 1: DPPH Radical Scavenging Activity of this compound

| Compound | IC50 (mM) |

| This compound | 0.298 ± 4.38 |

| N-Acetyl-L-Cysteine (Standard) | 0.115 ± 3.91 |

Other Biological Activities and Their Molecular Underpinnings

Beyond its antioxidant effects, this compound has been investigated for other biological activities, including its influence on the cholinergic and immune systems.

Anticholinergic Effects

The potential anticholinergic effects of this compound have been a subject of scientific inquiry, particularly concerning its interaction with key enzymes in the cholinergic system. Anticholinergic agents can exert their effects by either blocking acetylcholine receptors or by inhibiting the enzymes that degrade acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

This finding suggests that if this compound does possess any anticholinergic properties, they are unlikely to be mediated through the direct inhibition of these primary cholinesterase enzymes. The molecular underpinnings for any such effects would, therefore, likely involve other mechanisms, such as direct antagonism of muscarinic or nicotinic acetylcholine receptors. However, detailed studies on the binding affinity and functional activity of this compound at these cholinergic receptors are not extensively documented in the current scientific literature.

Table 2: Cholinesterase Inhibitory Activity of (+)-Corydine

| Enzyme | IC50 (μM) | Activity |

| Human Acetylcholinesterase (HuAChE) | > 100 | Inactive |

| Human Butyrylcholinesterase (HuBuChE) | > 100 | Inactive |

Immunomodulatory Effects (e.g., Lymphocyte Proliferation)

This compound has been identified as having immunomodulatory properties, specifically demonstrating an inhibitory effect on lymphocyte proliferation. Lymphocyte proliferation is a critical process in the adaptive immune response, where T and B cells multiply in response to an antigen. Uncontrolled proliferation can contribute to inflammatory and autoimmune disorders.

In in vitro studies, corydine (B190833), as part of a group of aporphine alkaloids, was shown to inhibit the proliferation of lymphocytes induced by mitogens in a dose-dependent manner chemfaces.com. Mitogens are substances that non-specifically activate lymphocytes, leading to cell division. The ability of corydine to suppress this mitogen-induced proliferation suggests that it can interfere with the signaling pathways that lead to lymphocyte activation and clonal expansion.

The molecular mechanisms underlying this immunosuppressive effect are likely multifaceted. They may involve the modulation of intracellular signaling cascades that are crucial for lymphocyte activation, such as those involving protein kinases and transcription factors that regulate the expression of genes necessary for cell cycle progression. Furthermore, the inhibitory action of corydine was also observed on the growth of an IL-2 dependent cell line, indicating a potential interference with interleukin-2 (IL-2) signaling chemfaces.com. IL-2 is a key cytokine that promotes the proliferation and differentiation of T cells. By disrupting the response to IL-2, corydine could effectively dampen the T cell-mediated immune response. These findings highlight the potential of this compound as a modulator of the immune system, with possible implications for conditions characterized by excessive lymphocyte activity.

Table 3: Summary of Immunomodulatory Effects of Corydine

| Biological Process | Effect | Potential Molecular Underpinning |

| Mitogen-induced lymphocyte proliferation | Inhibitory (dose-dependent) | Interference with lymphocyte activation signaling pathways |

| Growth of IL-2 dependent cell line | Inhibitory | Disruption of Interleukin-2 (IL-2) signaling |

Structure Activity Relationship Sar Studies of Corydine and Its Analogues

Impact of Stereochemistry on Biological Activity (R- and S-isomers)

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers (R- and S-isomers), often exhibit profoundly different interactions with chiral biological targets like receptors and enzymes. longdom.orglibretexts.org

For aporphine (B1220529) alkaloids, the chirality at the C6a position is paramount. The naturally occurring (-)-corydine possesses the (S)-configuration. Studies on various aporphine derivatives have demonstrated that this stereochemistry significantly influences their pharmacological effects. For instance, in the context of antiarrhythmic activities, the levorotatory (levoduction) nature of the C6a position in the aporphine skeleton was found to be related to efficacy. nih.gov While direct comparative studies on the R- and S-isomers of corydine (B190833) for all its biological activities are not extensively detailed in the literature, the principle of stereospecificity is well-established for this class of compounds. The distinct spatial orientation of substituents dictated by the chiral center governs how the molecule fits into and interacts with its biological target, leading to variations in binding affinity, efficacy, and downstream signaling pathways between enantiomers. longdom.org The biological activity of enantiomers can range from one being active while the other is inactive or even toxic, to both having different types of pharmacological actions. researchgate.net

Key Pharmacophoric Features for Opioid Receptor Agonism

This compound has been identified as a novel agonist at the mu-opioid receptor (MOR), a primary target for potent analgesics. researchgate.netnih.gov SAR and computational studies have elucidated the key pharmacophoric features of the corydine scaffold responsible for this activity. A pharmacophore is the essential three-dimensional arrangement of functional groups that enables a molecule to interact with a specific biological target.

For MOR agonism, the essential features of aporphine alkaloids like corydine include:

A Protonated Nitrogen Atom: The basic nitrogen atom in the aporphine ring is crucial. At physiological pH, this nitrogen is protonated, allowing it to form a critical ionic bond (a salt bridge) with a negatively charged aspartate residue (Asp147) in the binding pocket of the MOR. nih.gov This interaction is a hallmark of most opioid ligands and is considered a primary anchor for binding.

Aromatic Rings: The aromatic rings of the corydine structure are involved in hydrophobic and potential pi-stacking interactions with aromatic amino acid residues within the receptor's binding site.

Oxygenated Substituents: The methoxy (B1213986) and hydroxyl groups on the aromatic rings play a significant role in modulating binding affinity and efficacy. These groups can participate in hydrogen bonding, either directly or mediated by water molecules, with polar residues in the receptor. researchgate.net

Structural Elements Critical for G Protein-Biased Signaling

One of the most significant findings regarding this compound is its characterization as a G protein-biased agonist at the MOR. researchgate.netnih.govdntb.gov.ua Opioid receptors can signal through two main pathways: the G protein pathway, which is associated with analgesia, and the β-arrestin pathway, which has been linked to adverse effects like respiratory depression and constipation. nih.govnih.gov A G protein-biased agonist preferentially activates the G protein pathway, offering the potential for safer analgesics. researchgate.net

Studies have identified this compound and its analogue corydaline (B1669446) as G protein-biased agonists because they activate the MOR without inducing the recruitment of β-arrestin2. researchgate.netdntb.gov.uaresearchgate.net The structural basis for this bias is a subject of intense research. It is believed that biased ligands stabilize a specific conformation of the receptor that favors coupling to G proteins over β-arrestin. nih.govresearchgate.net For corydine, the specific pattern of interactions within the MOR binding pocket, influenced by its rigid structure and the precise orientation of its substituents, is thought to be responsible for inducing this biased conformational state. The way corydine and its analogues engage with an extended binding pocket involving transmembrane helices TM2 and TM3 may be a key determinant in reducing β-arrestin recruitment. nih.gov

Ligand-Receptor Interaction Analysis (e.g., Hydrogen Bonding, Pi-Stacking, Charged Interactions)

Computational modeling, particularly molecular docking, has provided detailed insights into the specific interactions between this compound and the MOR. researchgate.netresearchgate.net

Charged Interactions: As mentioned, the most critical interaction is the salt bridge between the protonated nitrogen of corydine and the carboxylate side chain of Asp147 in transmembrane helix 3 (TM3) of the receptor. This strong electrostatic interaction is a primary determinant of binding affinity for many opioid ligands. nih.gov

Hydrogen Bonding: The oxygenated substituents of corydine are key to forming a network of hydrogen bonds. Docking studies suggest that corydine's binding involves an intricate, water-mediated hydrogen bond network that connects the ligand to several key residues, including Tyr148, His297, Lys233, and Lys303. researchgate.net This water network is believed to be crucial for stabilizing the active conformation of the receptor and contributing to corydine's efficacy as an agonist. researchgate.net

SAR in Antineoplastic Activity

Aporphine alkaloids, as a class, have demonstrated significant potential as anticancer agents. nih.govresearchgate.net SAR studies on various aporphine and related alkaloids have identified several structural features that are critical for their cytotoxic and antiproliferative activities.

General SAR findings for the antineoplastic activity of aporphinoid alkaloids include:

Substitution on Aromatic Rings: The presence of a methylenedioxy group at the C-1 and C-2 positions is often associated with enhanced cytotoxicity. nih.gov

Nitrogen Methylation: Methylation of the nitrogen atom is another feature considered important for the cytotoxic effects of these compounds. nih.gov

Oxidation at C7: The introduction of an oxo group at the C7 position (to form an oxoaporphine) can improve anticancer activity. nih.gov

Chirality at C6a: The stereochemistry at the C6a position can influence activity, although its specific contribution remains an area of active investigation. nih.gov

While specific SAR data for a wide range of corydine analogues in cancer models is limited, these general principles derived from related aporphines provide a framework for designing future corydine-based antineoplastic drugs. The mechanisms underlying these effects often involve the induction of apoptosis, inhibition of cell proliferation, and inhibition of DNA topoisomerase. nih.gov

SAR in Anti-HIV Activity

This compound is among the aporphine alkaloids that have been reported to exhibit anti-HIV activity. researchgate.net The structure-activity relationships for the anti-HIV effects of aporphines are not as extensively documented as for other biological activities. However, studies on related compounds provide some initial clues.

For antiviral activity in general, including against poliovirus, the substitution pattern on the isoquinoline (B145761) portion of the aporphine nucleus is critical. nih.gov For example, one study demonstrated the importance of a methoxy group at the C-2 position for antipoliovirus activity. nih.gov In contrast, derivatives with a 1,2-methylenedioxy group were generally found to be inactive. nih.gov This suggests that subtle changes to the oxygenation pattern on the aromatic rings can dramatically alter antiviral efficacy. Further research is needed to specifically delineate the SAR for the anti-HIV activity of this compound analogues to identify the key molecular features required to inhibit viral replication. researchgate.netnih.gov

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational chemistry has become an indispensable tool for elucidating the SAR of this compound and guiding the design of new analogues. rsc.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.org Docking studies were instrumental in identifying the binding mode of this compound within the MOR. researchgate.netnih.gov They revealed the critical salt bridge with Asp147 and the complex hydrogen bond network, providing a structural hypothesis for its agonist activity. researchgate.net Induced fit docking, a more advanced form of docking, allows for flexibility in both the ligand and the receptor, offering a more realistic model of the binding event. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov By simulating the movements of atoms and molecules, MD can help to assess the stability of binding poses predicted by docking, characterize the flexibility of the ligand in the binding pocket, and understand how the ligand induces conformational changes in the receptor that lead to activation and biased signaling. nih.govnih.gov These simulations can reveal subtle differences in the dynamic interactions of various analogues, helping to explain their different pharmacological profiles. semanticscholar.org

These computational approaches, combined with experimental data, provide a powerful platform for understanding the complex SAR of this compound, enabling the rational design and optimization of new molecules targeting opioid receptors, cancer cells, and viral proteins.

Advanced Analytical Methodologies for Corydine Research

Chromatographic Separation Techniques

Chromatography is fundamental to the isolation and purification of (-)-Corydine from natural sources, primarily from species of the Corydalis genus. The choice of technique depends on the analytical goal, whether it is for qualitative screening, quantitative determination, or preparative isolation.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is a robust and widely used method for the analysis of alkaloids like this compound. frontiersin.orgnih.gov This technique combines the high resolving power of HPLC with the spectral information provided by a DAD detector, which records the UV-Vis spectrum for each point in the chromatogram. This capability is crucial for both identifying compounds based on their specific UV absorption spectra and for assessing the purity of chromatographic peaks.

In a typical Reverse-Phase HPLC (RP-HPLC) setup for analyzing this compound and related alkaloids, a C18 column is frequently employed. researchgate.netresearchgate.net The separation is influenced by the mobile phase composition, its pH, and the gradient elution program. researchgate.net The mobile phase often consists of an aqueous component (like a buffer or acidified water) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netnih.gov Adjusting the pH is particularly important for alkaloids, as their ionization state affects retention on the stationary phase. researchgate.net The DAD detector allows for the selection of the optimal wavelength for detection and quantification, which is typically set at the absorption maximum (λmax) of the analyte to ensure maximum sensitivity.

| Parameter | Typical Conditions for this compound Analysis |

| Column | C18 (e.g., 4.6 mm × 150 mm, 5 µm) |

| Mobile Phase | A: Acetonitrile/MethanolB: Water with modifier (e.g., 0.1% Formic Acid, Acetic Acid, or Ammonium (B1175870) Acetate (B1210297) buffer) |

| Elution Mode | Gradient |

| Flow Rate | 0.75 - 1.0 mL/min |

| Column Temperature | 25-30°C |

| Detection | Diode Array Detector (DAD), Wavelength set at λmax (~220, 280, 305 nm) |

This table presents a generalized summary of HPLC-DAD conditions reported for the analysis of aporphine (B1220529) alkaloids.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) serves as a valuable alternative to UV-based detection, especially for compounds that lack a strong chromophore. ELSD is a "universal" detector for non-volatile analytes. nih.gov The detection principle involves three steps: nebulization of the column eluent into fine droplets, evaporation of the mobile phase in a heated drift tube, and detection of the light scattered by the remaining solid analyte particles. nih.gov

The response in ELSD is related to the mass of the analyte, making it suitable for quantifying compounds regardless of their optical properties. nih.gov However, the detector's response is non-linear and often follows a logarithmic or power relationship, which requires careful calibration. nih.govmdpi.com Key operational parameters that must be optimized for this compound analysis include the nebulizer gas flow rate and the drift tube temperature, which are crucial for achieving optimal sensitivity and stable baselines. nih.gov While less commonly reported for this compound specifically compared to HPLC-DAD or HPLC-MS, HPLC-ELSD is a powerful technique for the analysis of natural product extracts containing diverse classes of compounds, including alkaloids. mdpi.comdaneshyari.com

Spectroscopic Identification Methods

Following chromatographic separation, spectroscopic techniques are employed to confirm the identity and elucidate the detailed chemical structure of this compound.

Mass Spectrometry (MS) is an indispensable tool for the structural analysis of this compound, providing precise information about its molecular weight and elemental composition. nih.gov When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex mixtures, correlating chromatographic peaks with mass data. High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with high accuracy (within 5 ppm), enabling the confident assignment of its molecular formula. nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated molecule [M+H]⁺. researchgate.net This is achieved by isolating the parent ion and subjecting it to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragment ions. nih.gov The fragmentation pattern of aporphine alkaloids like this compound is often characterized by the loss of small neutral molecules such as methyl groups (-CH₃), methoxy (B1213986) groups (-OCH₃), and carbon monoxide (-CO). researchgate.net These specific fragmentation patterns serve as a fingerprint, aiding in the structural confirmation and differentiation from isomers. nih.govresearchgate.net

| Ion Type | m/z (mass-to-charge ratio) | Proposed Neutral Loss / Fragment |

| [M+H]⁺ | 328 | Protonated Molecule |

| Fragment 1 | 313 | [M+H - CH₃]⁺ |

| Fragment 2 | 297 | [M+H - OCH₃]⁺ |

| Fragment 3 | 282 | [M+H - OCH₃ - CH₃]⁺ |

| Fragment 4 | 254 | [M+H - OCH₃ - CH₃ - CO]⁺ |

This table shows a representative fragmentation pattern for corydine (B190833) based on common pathways for aporphine alkaloids. Exact m/z values may vary slightly based on instrumentation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic molecules like this compound. ethernet.edu.et It provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, reveal the number and types of protons and carbons in the molecule. ukm.my The chemical shifts (δ) provide information about the electronic environment of each nucleus, while the coupling constants (J) in the ¹H NMR spectrum indicate the connectivity between neighboring protons. mdpi.com

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure by establishing correlations between different nuclei. ukm.my

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons).

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds, which is key for connecting different structural fragments. mdpi.com

Together, these NMR techniques allow for the unambiguous assignment of all proton and carbon signals, confirming the aporphine scaffold and the specific positions of the methoxy and hydroxyl groups on the aromatic rings of this compound. researchgate.netresearchgate.net

Quantitative Analysis and Purity Assessment

Accurate quantification and purity assessment are critical for the quality control of this compound, whether it is in a plant extract or as an isolated compound. researchgate.net

Quantitative analysis is most commonly performed using a validated HPLC-DAD method. nih.gov The method involves creating a calibration curve by plotting the peak area of known concentrations of a certified this compound reference standard against their concentrations. The concentration of this compound in an unknown sample is then determined by interpolating its peak area on this curve. Method validation typically includes assessing linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure the results are reliable.

Purity assessment can be performed using several methods. nih.gov In chromatography, a common approach is the "100% method" or peak area normalization, where the purity is estimated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram. nih.gov This method assumes that all compounds have a similar detector response. For a more accurate and absolute determination, quantitative NMR (qNMR) can be employed. nih.gov By integrating the signal of the analyte against a certified internal standard of known purity and concentration, qNMR provides a direct measurement of purity without the need for a specific reference standard of the analyte itself. nih.gov

Development and Validation of Analytical Methods

The development and validation of analytical methods are critical for the accurate and reliable quantification of this compound in various samples. ijpbs.comemerypharma.com This process ensures that the chosen method is suitable for its intended purpose, whether for quality control of the bulk substance or for complex bioanalytical studies. ugent.be A typical method development and validation workflow adheres to guidelines set by regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ijpbs.comsysrevpharm.org

The process begins with defining the objectives of the analytical method, including the attribute to be measured and the acceptance criteria. emerypharma.com For this compound, this often involves developing a stability-indicating method that can distinguish the active ingredient from any potential degradation products or impurities. researchgate.net High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose, often coupled with a UV detector or a mass spectrometer (LC-MS) for enhanced specificity and sensitivity. researchgate.net

Method validation involves a series of experiments to demonstrate the method's performance characteristics. emerypharma.com These parameters ensure the method is accurate, precise, and reliable over time.

Table 1: Key Parameters for Analytical Method Validation

| Parameter | Description | Typical Acceptance Criteria for this compound Analysis |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | Peak purity analysis, no interference at the retention time of this compound. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Correlation coefficient (r²) ≥ 0.99. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. | Defined by the linearity study. |

| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery typically between 98-102%. |

| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio typically 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio typically 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature). | No significant change in results, RSD ≤ 2%. |

This table outlines the essential validation parameters as defined by standard regulatory guidelines. emerypharma.comsysrevpharm.org

Reference Standards in Quality Control

Reference standards are highly purified compounds that are used as a benchmark for quantitative and qualitative analysis. synzeal.com In the quality control of this compound, a well-characterized reference standard is essential for confirming the identity, purity, and strength of the material. usp.orgnih.gov These standards are used to calibrate analytical instruments and to validate analytical methods. usp.org

A this compound reference standard is supplied with a detailed Certificate of Analysis (COA), which includes comprehensive data on its characterization and confirmation of its structure and purity. synzeal.com The establishment of a reference standard involves rigorous testing to measure all detectable impurities, including related substances, residual solvents, and water content. The purity value is then assigned by subtracting the sum of all impurities from 100%. nih.gov The integrity of the reference standard must be maintained through controlled storage and shipping conditions to prevent degradation. usp.orgnih.gov Pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), are often used when available to ensure traceability and compliance with regulatory expectations. synzeal.com

Bioanalytical Methodologies for In Vitro and In Vivo Studies (Focus on Compound Detection)

Bioanalytical methods are developed to quantify a compound, such as this compound, in biological matrices like plasma, serum, urine, or tissue homogenates. researchgate.net These methods are fundamental for pharmacokinetic, toxicokinetic, and metabolic studies. Given the complexity of biological samples, these methods must be highly selective and sensitive to accurately measure the compound, often at very low concentrations.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for bioanalysis due to its superior sensitivity and specificity. researchgate.net The development of a bioanalytical method for this compound would involve optimizing sample preparation techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences from the biological matrix. nih.gov Validation of bioanalytical methods includes many of the same parameters as other analytical methods (accuracy, precision, linearity) but also includes assessments of matrix effect, recovery, and stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term, and long-term stability). nih.gov

Metabolite Profiling and Identification (e.g., O-demethylation, Hydroxylation in Liver Enzymes)

Understanding the metabolic fate of this compound is crucial for interpreting its pharmacological and toxicological profiles. Metabolite profiling involves the detection and identification of metabolic products formed in vitro (e.g., in liver microsomes or hepatocytes) and in vivo (e.g., in plasma, urine, or feces). ug.edu.ghyoutube.com

For protoberberine alkaloids, common metabolic transformations include Phase I reactions such as demethylation and hydroxylation, followed by Phase II conjugation reactions like glucuronidation and sulfation. ug.edu.gh These reactions are primarily mediated by cytochrome P450 (CYP450) enzymes in the liver. nih.govnih.gov

O-demethylation: This process involves the removal of a methyl group from a methoxy substituent on the alkaloid structure. frontiersin.org This reaction is catalyzed by various CYP450 isozymes and results in the formation of a hydroxyl group, which can then be a site for further conjugation. nih.govfrontiersin.org The mechanism often proceeds through the hydroxylation of the methyl group, followed by the spontaneous release of formaldehyde. frontiersin.org

Hydroxylation: This reaction involves the introduction of a hydroxyl (-OH) group onto the aromatic rings or aliphatic portions of the molecule. It is a common metabolic pathway for many drugs and is also mediated by CYP450 enzymes. nih.govumich.edu

In vitro studies using human liver microsomes or specific cDNA-expressed CYP450 isozymes can help identify the key enzymes responsible for the metabolism of this compound. nih.gov High-resolution mass spectrometry (HRMS) is a powerful tool used in these studies, as it allows for the determination of the elemental composition of metabolites, aiding in their structural elucidation. youtube.com

Table 2: Potential Phase I Metabolites of this compound

| Metabolic Reaction | Potential Metabolite | Description |

| O-demethylation | O-demethyl-corydine | Removal of a methyl group from one of the methoxy groups. |

| Hydroxylation | Hydroxy-corydine | Addition of a hydroxyl group to the aromatic ring system. |

| O-demethylation and Hydroxylation | Hydroxy-O-demethyl-corydine | Combination of both demethylation and hydroxylation reactions. |

This table presents hypothetical Phase I metabolites based on common metabolic pathways for related alkaloids. ug.edu.ghnih.govfrontiersin.org

Future Research Directions and Translational Perspectives for Corydine

Elucidation of Underexplored Molecular Targets and Pathways

While the interaction of (-)-Corydine with the mu-opioid receptor (MOR) has been identified, the complete landscape of its molecular targets and signaling pathways is not fully understood. nih.gov Initial research has established it as a G protein-biased agonist at the MOR, which is a promising characteristic for developing analgesics with potentially fewer side effects. nih.gov However, preliminary in silico profiling has suggested that this compound and its metabolites may also interact with other receptors, including various dopamine (B1211576) receptor subtypes. nih.govresearchgate.net These predictions remain to be experimentally validated.

Future research must focus on:

Experimental Validation of Predicted Targets: Comprehensive screening and binding assays are necessary to confirm or refute the predicted interactions with dopamine receptors and other potential off-targets identified through computational methods. researchgate.net

Delineation of Downstream Signaling: Beyond receptor binding, it is critical to investigate the downstream signaling cascades activated by this compound. As a biased agonist at the MOR, it preferentially activates G protein-mediated signaling without inducing β-arrestin2 recruitment. nih.gov Further studies should map the specific G-protein subtypes involved and the subsequent effector pathways.

Pathway Analysis in Relevant Disease Models: Investigating the molecular pathways modulated by this compound in cellular and animal models of pain, inflammation, and other relevant conditions will provide a deeper understanding of its therapeutic mechanisms. Network pharmacology approaches could reveal complex interactions between the compound's targets and disease-related pathways. researchgate.net

Table 1: Potential Molecular Targets for Future this compound Research

| Target Class | Specific Target | Current Evidence | Proposed Research Direction |

|---|---|---|---|

| G Protein-Coupled Receptors (GPCRs) | Mu-Opioid Receptor (MOR) | Confirmed G protein-biased agonist. nih.gov | Investigate downstream G-protein coupling and signaling pathways. |